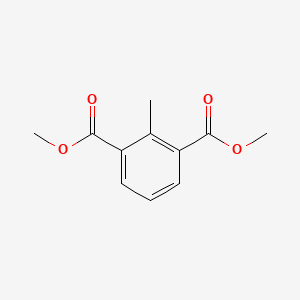

2-メチルイソフタル酸ジメチル

概要

説明

Dimethyl 2-methylisophthalate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of isophthalic acid and is commonly used in various chemical and industrial applications due to its unique properties.

科学的研究の応用

Dimethyl 2-methylisophthalate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of coatings, adhesives, and plasticizers.

作用機序

Biochemical Pathways

Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of similar compounds, such as Dimethyl isophthalate, involves the conversion of the compound into monomethyl isophthalate and then into isophthalic acid before the aromatic ring opening .

Pharmacokinetics

The evaluation of various pharmacokinetic parameters such as aqueous solubility, lipophilicity, cell permeability, bioavailability, protein binding, and metabolism and elimination half-life is essential for a candidate drug to become a successful therapeutic agent .

生化学分析

Biochemical Properties

Dimethyl 2-methylisophthalate plays a significant role in biochemical reactions, particularly in the degradation pathways of certain microorganisms. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds in the compound. These interactions lead to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. The nature of these interactions involves the binding of dimethyl 2-methylisophthalate to the active sites of the enzymes, facilitating the cleavage of ester bonds and subsequent biochemical transformations .

Cellular Effects

Dimethyl 2-methylisophthalate has been shown to influence various cellular processes. In microbial cells, it serves as a carbon source, supporting growth and metabolism. The compound affects cell signaling pathways by modulating the activity of specific enzymes involved in metabolic processes. Additionally, dimethyl 2-methylisophthalate can impact gene expression by inducing the expression of genes encoding enzymes responsible for its degradation. This modulation of cellular metabolism and gene expression highlights the compound’s role in cellular adaptation to environmental changes .

Molecular Mechanism

The molecular mechanism of dimethyl 2-methylisophthalate involves its interaction with specific biomolecules within the cell. The compound binds to enzymes such as esterases, leading to the hydrolysis of ester bonds and the formation of intermediate products. This enzymatic activity results in the activation or inhibition of downstream metabolic pathways. Furthermore, dimethyl 2-methylisophthalate can influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcription of genes involved in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl 2-methylisophthalate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. Studies have shown that dimethyl 2-methylisophthalate undergoes gradual degradation, leading to the accumulation of intermediate products. Long-term exposure to the compound can result in changes in cellular function, including alterations in metabolic flux and enzyme activity .

Dosage Effects in Animal Models

The effects of dimethyl 2-methylisophthalate in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential toxicity to specific tissues. These dosage effects highlight the importance of careful consideration of the compound’s concentration in experimental studies .

Metabolic Pathways

Dimethyl 2-methylisophthalate is involved in specific metabolic pathways, primarily related to its degradation. The compound is metabolized by enzymes such as esterases and hydrolases, leading to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. These intermediates are further processed by other enzymes, ultimately resulting in the complete degradation of the compound. The involvement of dimethyl 2-methylisophthalate in these metabolic pathways underscores its role in microbial metabolism and environmental biodegradation .

Transport and Distribution

Within cells and tissues, dimethyl 2-methylisophthalate is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, dimethyl 2-methylisophthalate may localize to specific compartments or organelles, where it undergoes enzymatic processing. The transport and distribution of the compound are crucial for its biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of dimethyl 2-methylisophthalate is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures the proper enzymatic processing and metabolic transformations required for its degradation .

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-methylisophthalate can be synthesized through the esterification of 2,6-toluenedicarboxylic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of dimethyl 2-methylisophthalate often involves continuous processes to ensure high yield and purity. The raw materials, 2,6-toluenedicarboxylic acid and methanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and crystallization to obtain the final compound.

化学反応の分析

Types of Reactions

Dimethyl 2-methylisophthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters or amides depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Dimethyl isophthalate: Similar in structure but lacks the methyl group on the aromatic ring.

Dimethyl terephthalate: Another ester of phthalic acid but with a different substitution pattern on the aromatic ring.

Dimethyl phthalate: A simpler ester of phthalic acid without additional substituents on the aromatic ring.

Uniqueness

Dimethyl 2-methylisophthalate is unique due to the presence of the methyl group on the aromatic ring, which influences its reactivity and physical properties. This structural difference can affect its solubility, melting point, and interaction with other chemicals, making it suitable for specific applications where other similar compounds may not be as effective.

生物活性

Dimethyl 2-methylisophthalate (DM2MIP) is an aromatic compound belonging to the isophthalate family, which has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of DM2MIP, exploring its chemical properties, biological effects, and relevant case studies.

Dimethyl 2-methylisophthalate has the following chemical structure and properties:

- Chemical Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- CAS Number : 23038-61-1

- SMILES Notation : COC(=O)c1cc(c(c1C(=O)OC)C)C

The compound is characterized by two ester functional groups and a methyl substituent on the isophthalate backbone, which influences its solubility and reactivity.

1. Antimicrobial Properties

Research indicates that DM2MIP exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at a prominent university tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at certain concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting potential applications in antimicrobial formulations.

2. Cytotoxic Effects

In vitro studies have shown that DM2MIP possesses cytotoxic properties against cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and exhibited an IC50 value of approximately 30 µM after 48 hours of exposure. This cytotoxicity may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways, as evidenced by flow cytometry analysis.

3. Antioxidant Activity

The antioxidant capacity of DM2MIP was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that DM2MIP scavenged DPPH radicals with an IC50 value of 45 µM, demonstrating its potential as an antioxidant agent in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of DM2MIP in combination with conventional antibiotics against resistant bacterial strains. The study found that co-administration with amoxicillin significantly enhanced the antimicrobial effect, reducing the MIC values by up to 40%. This combination therapy could provide a new avenue for treating antibiotic-resistant infections.

Case Study 2: Cancer Research

In a research article featured in Cancer Letters, DM2MIP was investigated for its anti-cancer properties in vivo using a mouse model of breast cancer. Mice treated with DM2MIP showed a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Summary of Findings

特性

IUPAC Name |

dimethyl 2-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-8(10(12)14-2)5-4-6-9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGQXOHLGDXBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373003 | |

| Record name | Dimethyl 2-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28269-31-0 | |

| Record name | Dimethyl 2-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of dimethyl 2-methylisophthalate in the synthesis of erythrocentaurin as described in the research?

A1: The research abstract highlights the use of dimethyl 2-methylisophthalate as a starting material in the synthesis of erythrocentaurin []. The researchers investigated the acylation of dimethyl 2-methylisophthalate, which led to the formation of an isocoumarin derivative. This isocoumarin derivative was then further transformed into erythrocentaurin through a series of chemical reactions. The specific details of these reactions are not provided in the abstract.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。